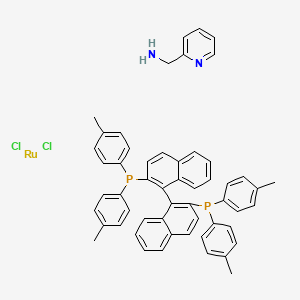

(R)-Tol-Binap RuCl2 AMPY

描述

This compound is widely recognized for its use as a catalyst in enantioselective hydrogenation reactions, particularly for the hydrogenation of simple ketones.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tol-Binap RuCl2 AMPY typically involves the coordination of ®-Tol-Binap and 2-aminomethylpyridine to a ruthenium center. The reaction is carried out in the presence of dichlororuthenium(II) precursors under controlled conditions. The process involves the following steps:

Ligand Preparation: The ligands ®-Tol-Binap and 2-aminomethylpyridine are synthesized separately.

Complex Formation: The ligands are then reacted with a ruthenium precursor, such as RuCl2(PPh3)3, in a suitable solvent like dichloromethane or toluene.

Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired ®-Tol-Binap RuCl2 AMPY complex.

Industrial Production Methods

Industrial production of ®-Tol-Binap RuCl2 AMPY follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification methods.

化学反应分析

Types of Reactions

®-Tol-Binap RuCl2 AMPY undergoes various types of chemical reactions, including:

Hydrogenation: It is primarily used in enantioselective hydrogenation reactions, where it catalyzes the addition of hydrogen to unsaturated substrates.

Substitution: The complex can participate in ligand substitution reactions, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Hydrogenation: Common reagents include hydrogen gas and substrates like ketones or alkenes. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.

Substitution: Reagents for substitution reactions include various ligands like phosphines or amines, and the reactions are conducted in solvents like dichloromethane or toluene.

Major Products Formed

Hydrogenation: The major products are enantioselectively hydrogenated compounds, such as chiral alcohols or alkanes.

Substitution: The products are new ruthenium complexes with different ligand environments.

科学研究应用

®-Tol-Binap RuCl2 AMPY has a wide range of applications in scientific research, including:

Chemistry: It is extensively used as a catalyst in asymmetric synthesis, particularly in the pharmaceutical industry for the production of chiral drugs.

Biology: The compound is studied for its potential in biocatalysis and enzyme mimetics.

Medicine: Research is ongoing to explore its use in drug development and synthesis of biologically active compounds.

Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of ®-Tol-Binap RuCl2 AMPY involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. The chiral environment provided by the ®-Tol-Binap ligand ensures enantioselective hydrogenation, leading to the formation of chiral products. The molecular targets include unsaturated substrates like ketones and alkenes, and the pathways involve the activation of hydrogen and substrate coordination.

相似化合物的比较

Similar Compounds

(S)-Tol-Binap RuCl2 AMPY: The enantiomer of ®-Tol-Binap RuCl2 AMPY, used in similar catalytic applications but with opposite enantioselectivity.

BINAP-Ru Complexes: Other BINAP-based ruthenium complexes with different substituents or ligands, used in various asymmetric hydrogenation reactions.

Uniqueness

®-Tol-Binap RuCl2 AMPY is unique due to its high enantioselectivity and efficiency in catalyzing hydrogenation reactions. Its specific chiral environment and coordination chemistry make it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds.

生物活性

(R)-Tol-Binap RuCl2 AMPY is a chiral ruthenium(II) complex that has garnered attention for its catalytic properties, particularly in enantioselective hydrogenation reactions. Its unique structure, featuring a bisphosphine ligand and an aminomethylpyridine, enhances its reactivity and selectivity in various biological and chemical processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in catalysis, and relevant case studies.

- Molecular Formula : C54H48Cl2N2P2Ru

- Molecular Weight : 958.90 g/mol

- CAS Number : 858116-31-1

- Appearance : Yellow powder, air-sensitive

- Melting Point : Decomposes above 150 °C

This compound acts primarily as a catalyst in transfer hydrogenation reactions. The mechanism involves the following steps:

- Dissociation of Chloride Ligands : The chloride ligands dissociate to create a vacant coordination site on the ruthenium center.

- Coordination of Substrates : Substrates such as ketones or imines coordinate to the ruthenium center.

- Hydride Transfer : A hydride ion is transferred from the ruthenium complex to the substrate, facilitating reduction.

- Regeneration of Catalyst : The catalyst is regenerated through the release of products and re-coordination of ampy.

This bifunctional mechanism enhances the efficiency of catalysis, allowing for high turnover frequencies (TOFs) in hydrogenation reactions.

Biological Applications

The biological activity of this compound extends beyond catalysis into potential therapeutic applications:

- Anticancer Activity : Studies have shown that ruthenium complexes can induce apoptosis in cancer cells through mechanisms involving DNA binding and disruption of cellular processes.

- Antimicrobial Properties : The complex exhibits activity against various bacterial strains, potentially due to its ability to interfere with microbial metabolism.

Case Studies

-

Enantioselective Hydrogenation :

A study demonstrated that this compound efficiently catalyzes the enantioselective hydrogenation of prochiral ketones with TOFs exceeding 125,000 h under mild conditions. This highlights its potential for synthesizing chiral pharmaceuticals.Substrate Conversion (%) TOF (h) Acetophenone 98 125,000 3-Pentanone 95 103,000 Cyclohexanone 87 105,300 -

Antimicrobial Studies :

In vitro assays indicated that this compound displayed significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

This compound can be compared to other ruthenium complexes in terms of catalytic efficiency and biological activity:

| Compound | Biological Activity | Catalytic Efficiency (TOF) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Up to 125,000 h |

| RuCl2(PPh3)2 | Limited biological activity | ~10,000 h |

| [Ru(bipy)3]^{2+} | Anticancer | ~500 h |

属性

IUPAC Name |

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H40P2.C6H8N2.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;7-5-6-3-1-2-4-8-6;;;/h5-32H,1-4H3;1-4H,5,7H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHLDFFOSWUXLN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=NC(=C1)CN.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48Cl2N2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858116-31-1, 857678-55-8 | |

| Record name | [1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloro[(S)-(-)-2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl](2-aminomethylpyridine)ruthenium(II) RuCl2(AMPY)[(S)-Tol-Binap] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。